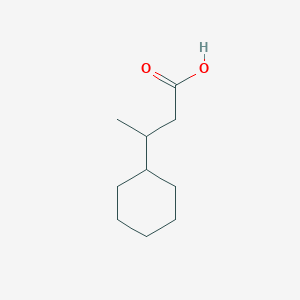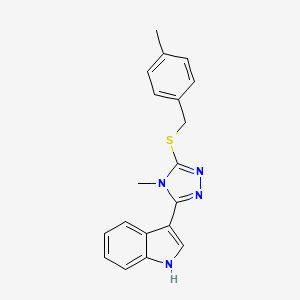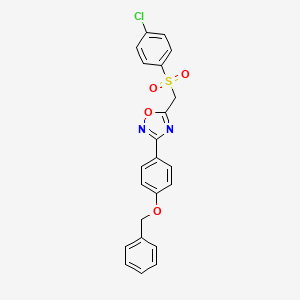
3-(4-(Benzyloxy)phenyl)-5-(((4-chlorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-(Benzyloxy)phenyl)-5-(((4-chlorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole” belongs to the class of organic compounds known as oxadiazoles, which are aromatic compounds containing an oxadiazole ring, a five-membered aromatic heterocycle made up of one oxygen atom, two nitrogen atoms, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the aromatic nature of the oxadiazole ring. The presence of the benzyloxy and sulfonyl groups could introduce steric hindrance and affect the overall conformation of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the oxadiazole ring could contribute to its aromaticity and stability, the benzyloxy group could increase its lipophilicity, and the sulfonyl group could enhance its reactivity .Applications De Recherche Scientifique
Crystal Structure and Molecular Docking
- The crystal structures of related tetrazole derivatives have been determined, and molecular docking studies have been carried out to understand the orientation and interaction of these molecules, specifically as COX-2 inhibitors (Al-Hourani et al., 2015).
Photochemistry and Synthesis
- Studies on the photochemistry of 1,2,4-oxadiazoles in the presence of sulfur nucleophiles have led to the synthesis of N-substituted benzamidines and thiadiazoles, providing insight into photo-induced redox reactions and potential synthetic methodologies (Vivona et al., 1997).
Mesomorphic Behavior and Photoluminescence
- Research on 1,3,4-oxadiazole derivatives has explored their mesomorphic behavior and photoluminescent properties, contributing to the understanding of their applications in materials science (Han et al., 2010).
Biological Activities
- The biological activities of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives have been investigated, including their antioxidant and antibacterial properties, which have potential applications in pharmaceutical research (Karanth et al., 2019).
Corrosion Inhibition
- The corrosion inhibition properties of 1,3,4-oxadiazole derivatives have been studied for mild steel in sulfuric acid, demonstrating their potential as protective agents in industrial applications (Ammal et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[(4-chlorophenyl)sulfonylmethyl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O4S/c23-18-8-12-20(13-9-18)30(26,27)15-21-24-22(25-29-21)17-6-10-19(11-7-17)28-14-16-4-2-1-3-5-16/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFTUDDPYZFGKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)CS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2967025.png)
![8-(3-chlorophenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2967028.png)

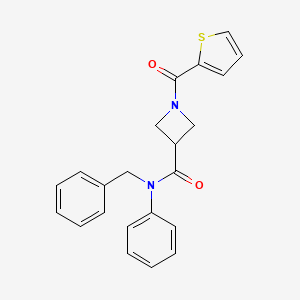

![2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2967035.png)
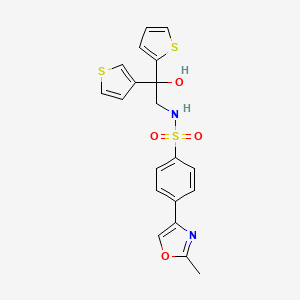
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2967038.png)
![ethyl 2-({7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate](/img/structure/B2967039.png)
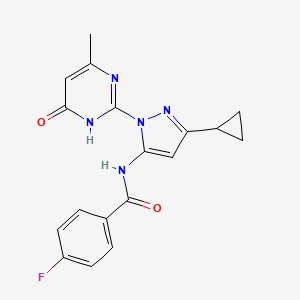
![1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2967041.png)
![N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2967042.png)
